

An In-depth Technical Guide to 8-Bromo-5-methoxyquinolin-4-ol

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Compound of Interest

Compound Name: 8-Bromo-5-methoxyquinolin-4-ol

Cat. No.: B3021657

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: On the Ambiguous CAS Number 99365-44-3

It is imperative to begin this guide with a critical note on the Chemical Abstracts Service (CAS) number 99365-44-3. An extensive review of supplier databases reveals a significant ambiguity associated with this identifier. While some suppliers list this CAS number for **8-Bromo-5-methoxyquinolin-4-ol**, others associate it with entirely different molecular structures, including indole derivatives such as "7-bromo-1,5-dimethyl-1H-indole-2,3-dione" and "1-acetyl-6-bromo-1,3-dihydro-2H-indol-2-one". This discrepancy underscores the importance of verifying the chemical identity of any substance procured under this CAS number through rigorous analytical characterization. This guide will focus exclusively on the technical aspects of **8-Bromo-5-methoxyquinolin-4-ol**.

Introduction: The Quinolin-4-ol Scaffold in Modern Research

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.^[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.^{[2][3][4]} The 4-hydroxyquinoline (or its tautomeric form, quinolin-4-one) subset is of particular interest, forming

the core of numerous therapeutic agents. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of **8-Bromo-5-methoxyquinolin-4-ol**, a promising but under-documented member of this chemical class. Due to a lack of specific published data for this exact compound, this document will leverage established principles of quinoline chemistry and data from closely related analogs to propose synthetic routes, predict spectroscopic characteristics, and discuss potential applications.

Proposed Synthesis: A Mechanistic Approach via the Conrad-Limpach Reaction

The synthesis of 4-hydroxyquinolines is well-established in the literature, with the Conrad-Limpach and Gould-Jacobs reactions being two of the most robust and versatile methods.^{[5][6]} For the synthesis of **8-Bromo-5-methoxyquinolin-4-ol**, the Conrad-Limpach reaction presents a logical and efficient pathway. This two-step process involves the initial condensation of a substituted aniline with a β -ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.^{[7][8]}

The proposed starting materials for this synthesis are 2-amino-4-bromoanisole (also known as 5-bromo-2-methoxyaniline) and ethyl acetoacetate.^[9]

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate (Intermediate)

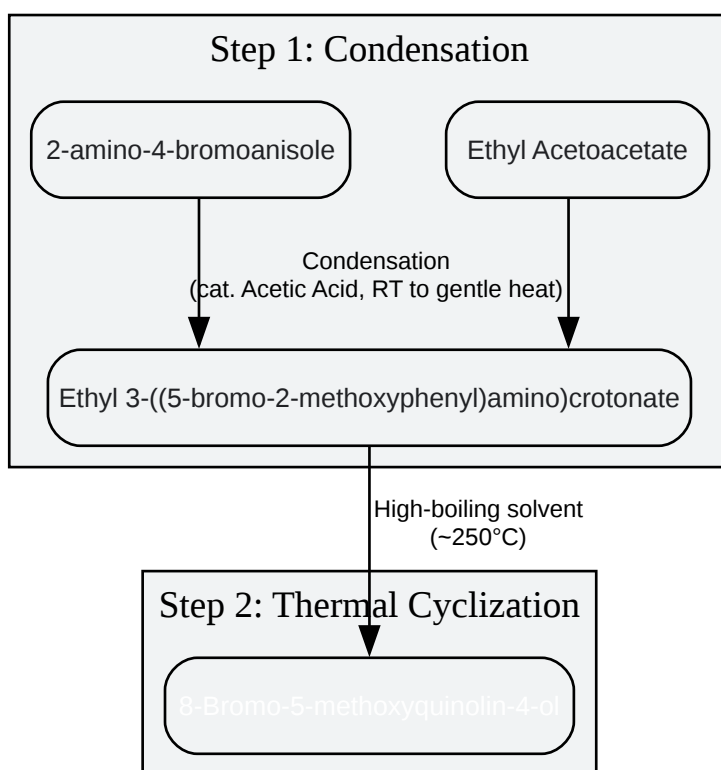
- To a round-bottom flask, add equimolar amounts of 2-amino-4-bromoanisole and ethyl acetoacetate.
- A catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the reaction.
- The mixture is typically stirred at room temperature or with gentle heating. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- The condensation reaction results in the formation of the enamine intermediate, ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate, with the elimination of water.^[10]

- Upon completion, the crude intermediate can be isolated by removing any solvent under reduced pressure. For many applications, the crude product can be carried forward to the next step without extensive purification.

Step 2: Thermal Cyclization to **8-Bromo-5-methoxyquinolin-4-ol**

- The crude ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate is added to a high-boiling point, inert solvent. Suitable solvents for this thermal cyclization include Dowtherm A, diphenyl ether, or mineral oil, which can reach temperatures of approximately 250°C.[11]
- The reaction mixture is heated to around 250°C. This high temperature is necessary to overcome the activation energy for the electrocyclic ring-closing reaction.[6]
- The reaction is monitored by TLC until the starting material is consumed.
- Upon cooling, the solid product, **8-Bromo-5-methoxyquinolin-4-ol**, is expected to precipitate from the reaction mixture.
- The product is collected by filtration and washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent.
- Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Diagram of the Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for **8-Bromo-5-methoxyquinolin-4-ol**.

Predicted Spectroscopic and Physicochemical Properties

In the absence of published experimental data, the spectroscopic characteristics of **8-Bromo-5-methoxyquinolin-4-ol** can be predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H and ^{13}C NMR chemical shifts are based on the known spectra of quinoline derivatives.^{[1][12][13][14]}

Predicted ^1H NMR Data	
Proton	Predicted Chemical Shift (ppm)
H2	8.0 - 8.2
H3	6.0 - 6.2
H6	7.2 - 7.4
H7	7.6 - 7.8
OCH ₃	3.9 - 4.1
OH	11.0 - 12.0 (broad)

Predicted ^{13}C NMR Data	
Carbon	Predicted Chemical Shift (ppm)
C2	~140
C3	~110
C4	~175
C4a	~140
C5	~155
C6	~115
C7	~125
C8	~110
C8a	~145
OCH ₃	~56

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the hydroxyl, carbonyl (from the quinolin-4-one tautomer), and aromatic functionalities.^{[15][16][17][18]}

Predicted IR Data

Functional Group	Predicted Wavenumber (cm ⁻¹)
O-H stretch (hydroxyl)	3400-3200 (broad)
C-H stretch (aromatic)	3100-3000
C=O stretch (keto tautomer)	1650-1630
C=C/C=N stretch (aromatic)	1600-1450
C-O stretch (methoxy)	1250-1200
C-Br stretch	600-500

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).^[19]^[20]

Predicted Mass Spectrometry Data

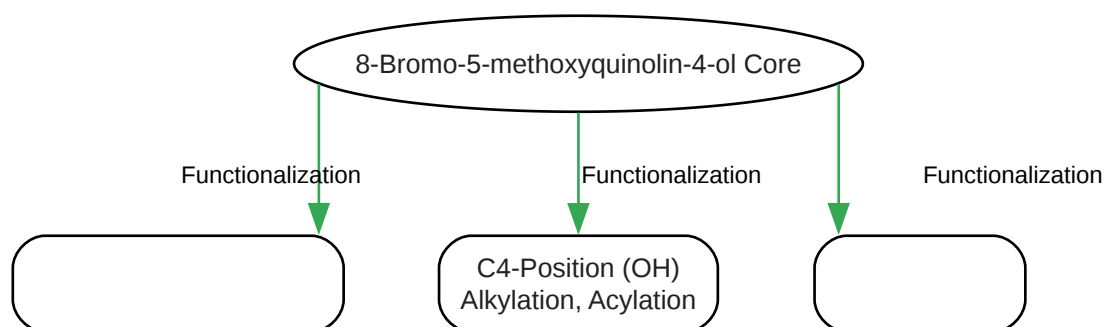
Ion	Predicted m/z
[M] ⁺	253/255
[M-CH ₃] ⁺	238/240
[M-CO] ⁺	225/227
[M-Br] ⁺	174

Reactivity and Potential for Further Functionalization

The **8-Bromo-5-methoxyquinolin-4-ol** core offers several sites for further chemical modification, making it a versatile scaffold for creating a library of derivatives. The bromine atom at the 8-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of

substituents. The hydroxyl group at the 4-position can be alkylated or acylated, and the quinoline nitrogen can be quaternized.

Diagram of Potential Functionalization Sites:



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